molecular formula C16H12O3 B577077 4-Hydroxy-3-benzylcoumarin CAS No. 15074-18-7

4-Hydroxy-3-benzylcoumarin

Cat. No. B577077
CAS RN: 15074-18-7
M. Wt: 252.269
InChI Key: AEIVRFFWQSJCAR-UHFFFAOYSA-N
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Description

4-Hydroxy-3-benzylcoumarin is a compound with the molecular formula C16H12O3 . It is a derivative of coumarin, a type of phenolic substance found in plants . The compound contains a total of 33 bonds, including 21 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of 4-Hydroxy-3-benzylcoumarin and its derivatives has been a subject of interest in many research studies. For instance, a Rh-catalyzed domino synthesis of 4-hydroxy-3-methylcoumarins via branch-selective hydroacylation of acrylates and acrylamides using salicylaldehydes has been described .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-benzylcoumarin consists of 16 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has a molecular weight of 252.2647 . The compound contains a total of 33 bonds, including 21 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

4-Hydroxy-3-benzylcoumarin and its derivatives have been studied for their reactivity and potential use in various chemical reactions . For instance, studies have shown that 4-hydroxycoumarin, unlike 7-hydroxycoumarin, cannot be considered as an active photo-acid .


Physical And Chemical Properties Analysis

4-Hydroxy-3-benzylcoumarin has a molecular weight of 252.2647 . It contains a total of 31 atoms, including 12 hydrogen atoms, 16 carbon atoms, and 3 oxygen atoms . The compound has a density of 1.339±0.06 g/cm3 .

Scientific Research Applications

Natural Fluorophore

Coumarins, including 4-Hydroxy-3-benzylcoumarin, are known for their application as natural fluorophores . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Cancer Treatment

Coumarins are secondary metabolites that can potentially treat various ailments, including cancer . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . Therefore, this important scaffold exhibits promising applications in the field of medicinal chemistry .

Metabolic Disorders Treatment

Apart from cancer, coumarins are also used in the treatment of metabolic disorders . The diverse array of biological characteristics has rendered this notable category of heterocyclic compounds appealing to medicinal chemists throughout the years .

Degenerative Disorders Treatment

Coumarins have been found to be effective in treating degenerative disorders . Their unique chemical structure and diverse biological characteristics make them a promising candidate for the treatment of these disorders .

Fluorescence-Based Studies

The distinct chemical structure of coumarins, characterized by a benzene ring fused to an α-pyrone ring, exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This intrinsic property has made coumarins indispensable tools for fluorescence-based studies and applications .

Anticoagulant Drugs

Several coumarin derivatives have been approved by FDA for clinical usage. These include anticoagulant drugs such as warfarin, acenocoumarol, dicoumarol, and phenprocoumon .

Treatment of Vitiligo

Trioxsalen, a coumarin derivative, is employed for the treatment of vitiligo .

Treatment of Hemorrhoids

Esculin, another coumarin derivative, is used in combination against hemorrhoids .

Safety And Hazards

The safety data sheet for 4-Hydroxy-3-benzylcoumarin indicates that it can cause serious eye irritation . It is advised to wear protective gloves and eye protection when handling this compound . If swallowed, it is recommended to rinse the mouth and seek medical advice .

Future Directions

Coumarins, including 4-Hydroxy-3-benzylcoumarin, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on developing novel synthetic methodologies, reactivity strategies, and biological activities for these compounds . Additionally, translating current knowledge into novel potent lead compounds and repositioning well-known compounds for the treatment of different acute and chronic diseases are current challenges of coumarins .

properties

IUPAC Name

3-benzyl-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIVRFFWQSJCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715769
Record name 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-benzylcoumarin

CAS RN

15074-18-7
Record name 3-Benzyl-4-hydroxycoumarin
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Record name 4-Hydroxy-3-benzylcoumarin
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Record name 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one
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Record name 3-benzyl-4-hydroxy-2H-chromen-2-one
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Record name 4-HYDROXY-3-BENZYLCOUMARIN
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Synthesis routes and methods I

Procedure details

Triethylammonium formate (TEAF) was prepared by adding TEA (20.0 mL) to formic acid (16.5 mL) with ice cooling. To TEAF was added benzaldehyde (3.78 mL) and 4-hydroxy-chromen-2-one (6.0 g) and the resulting mixture was heated to 130–140° C. for 3 hours, cooled to room temperature, diluted with water, and extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4 and conc. in vacuo to give a light yellow solid. The crude solid was recrystallized from EtOH to give 3-Benzyl-4-hydroxy-chromen-2-one as a white solid (1.95 g).
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Synthesis routes and methods II

Procedure details

Scheme 2 provides an alternative synthesis of C-3 substituted 4-hydroxycoumarins when R1 is aryl groups. 4-hydroxycoumarin and an aromatic aldehyde can be heated in a mixture of triethylamine and formic acid (2:5 molar ratio) to give 3-benzyl-4-hydroxycoumarin, which was in turn treated with 2.2 eq. of BuLi and quenched with carbon dioxide to give coumarin substituted phenyl-acetic acid. Corresponding esters can be obtained by treating the acid with various alcohols in the presence of concentrated sulfuric acid.
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C-3 substituted 4-hydroxycoumarins
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